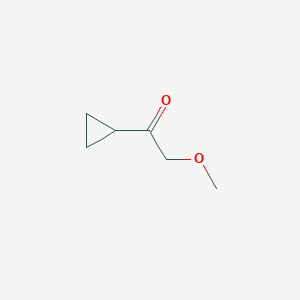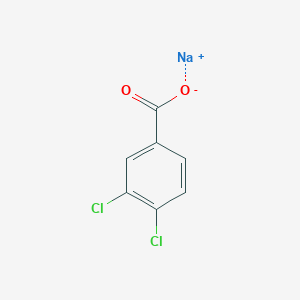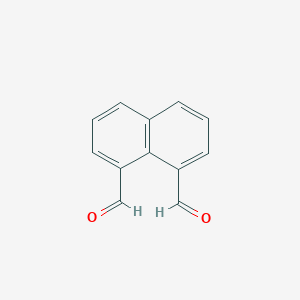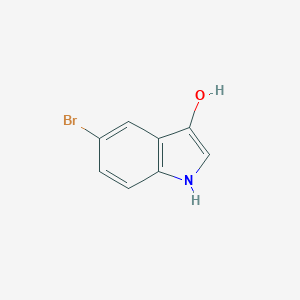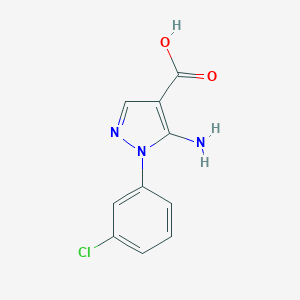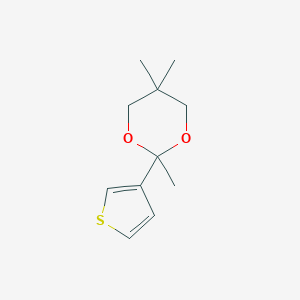
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as TMDT and has a molecular formula of C13H18O2S.
作用機序
The mechanism of action of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene is not fully understood. However, it is believed that this compound interacts with the active sites of enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene has a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene in lab experiments is its unique chemical structure, which may allow for the development of new materials and technologies. Additionally, this compound has been found to exhibit good solubility and stability, which makes it easy to work with in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are many future directions for research involving 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene. One area of research is the development of new materials and technologies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of this compound and reduce its cost, which may make it more accessible for use in large-scale experiments.
合成法
The synthesis of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene involves a multi-step process. The first step involves the reaction between 2,5-dimethylfuran and ethylene oxide, which produces 2,5-dimethyl-1,3-dioxane. The second step involves the reaction between 2,5-dimethyl-1,3-dioxane and sodium hydride, which produces 2,5-dimethyl-1,3-dioxan-2-yl sodium salt. The final step involves the reaction between 2,5-dimethyl-1,3-dioxan-2-yl sodium salt and 2-thiophenecarboxaldehyde, which produces 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene.
科学的研究の応用
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. This compound has been found to exhibit good charge transport properties and has been used as a hole transport material in organic solar cells. Additionally, it has been used as a building block in the synthesis of conjugated polymers and has been found to improve the performance of organic field-effect transistors.
特性
CAS番号 |
138890-86-5 |
|---|---|
製品名 |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene |
分子式 |
C11H16O2S |
分子量 |
212.31 g/mol |
IUPAC名 |
2,5,5-trimethyl-2-thiophen-3-yl-1,3-dioxane |
InChI |
InChI=1S/C11H16O2S/c1-10(2)7-12-11(3,13-8-10)9-4-5-14-6-9/h4-6H,7-8H2,1-3H3 |
InChIキー |
KLMVIFDEFXGKPH-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)(C)C2=CSC=C2)C |
正規SMILES |
CC1(COC(OC1)(C)C2=CSC=C2)C |
同義語 |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)
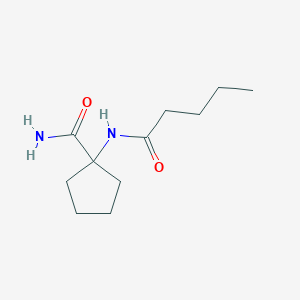

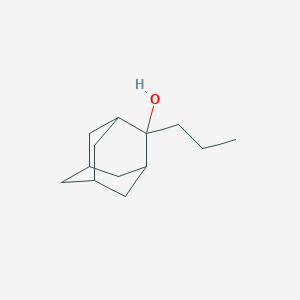
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
